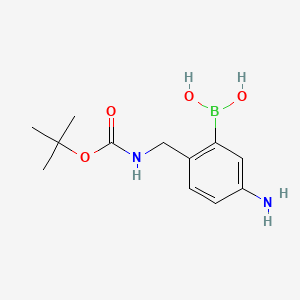

5-amino-2-(boc-amino)methyl)phenylboronic acid

Description

Historical Development and Chemical Classification

The development of 5-amino-2-(tert-butoxycarbonyl-amino)methyl)phenylboronic acid represents a significant milestone in the evolution of functionalized boronic acids within organic chemistry. This compound belongs to the broader class of boronic acids, which are organoboron compounds characterized by the presence of a boron atom bonded to two hydroxyl groups and one organic substituent. The historical significance of boronic acids traces back to 1860 when Edward Frankland first reported the preparation and isolation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate reactions.

The compound is formally classified under the International Union of Pure and Applied Chemistry nomenclature as 5-amino-2-{[(tert-butoxycarbonyl)amino]methyl}phenylboronic acid, with the molecular formula C₁₂H₁₉BN₂O₄ and a molecular weight of 266.1 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1217500-85-0, which serves as its unique identifier in chemical databases and literature. The compound demonstrates a purity level of 96% in commercially available preparations, indicating high synthetic quality and reproducibility.

The tert-butoxycarbonyl protecting group, commonly referenced in chemical literature, was specifically developed to provide selective protection of amino functionalities during multi-step synthetic procedures. This protecting group strategy enables chemists to perform complex reactions on other parts of the molecule while maintaining the integrity of sensitive amino groups. The incorporation of this protection strategy into phenylboronic acid derivatives represents a sophisticated approach to synthetic methodology that has evolved significantly since the initial development of organoboron chemistry.

Significance in Boronic Acid Chemistry

The significance of 5-amino-2-(tert-butoxycarbonyl-amino)methyl)phenylboronic acid within the broader context of boronic acid chemistry stems from its unique combination of functional groups and reactivity patterns. Boronic acids act as Lewis acids due to their vacant p-orbital on the boron atom, and their unique feature lies in their capability to form reversible covalent complexes with diols, amino acids, hydroxamic acids, and other molecules containing vicinal Lewis base donors. The pKa of boronic acids typically ranges around 9, though they can form tetrahedral boronate complexes with pKa values around 7.

This particular compound exhibits exceptional utility in Suzuki-Miyaura coupling reactions, which represent one of the most important carbon-carbon bond forming reactions in modern organic synthesis. The Suzuki coupling reaction involves a metal-catalyzed reaction, typically with palladium, between an organoborane and a halide or triflate under basic conditions. The reaction proceeds through three fundamental steps: oxidative addition, transmetallation, and reductive elimination. The presence of the amino functionalities in 5-amino-2-(tert-butoxycarbonyl-amino)methyl)phenylboronic acid provides additional synthetic handles for further derivatization following the initial coupling reaction.

The compound's significance extends beyond traditional cross-coupling chemistry into the realm of molecular recognition and biological applications. Boronic acids demonstrate notable interactions with biologically relevant molecules, influencing enzyme activity and cellular processes through their unique binding properties. The specific structural features of this compound, including the protected amino group and the free amino functionality, create opportunities for selective binding interactions that are not available with simpler boronic acid derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₉BN₂O₄ | |

| Molecular Weight | 266.1 g/mol | |

| Chemical Abstracts Service Number | 1217500-85-0 | |

| Purity (Commercial) | 96% | |

| Boronic Acid pKa | ~9 | |

| Boronate Complex pKa | ~7 |

Structural Overview and Distinguishing Features

The molecular structure of 5-amino-2-(tert-butoxycarbonyl-amino)methyl)phenylboronic acid presents a sophisticated arrangement of functional groups that contribute to its distinctive chemical properties and reactivity patterns. The compound features a phenyl ring core that serves as the central structural framework, with specific substitution patterns that create unique electronic and steric environments. The boronic acid functionality is positioned at the 1-position of the phenyl ring, providing the characteristic boron-oxygen-hydrogen bonds that define the reactivity profile of this compound class.

The 5-position of the phenyl ring contains a free amino group, which represents an unprotected nucleophilic center capable of participating in various chemical transformations. This amino functionality contributes to the compound's ability to engage in hydrogen bonding interactions and serves as a potential coordination site for metal complexes. The presence of this free amino group distinguishes this compound from many other boronic acid derivatives and expands its potential applications in medicinal chemistry and materials science.

At the 2-position, the phenyl ring bears a methylene linker that connects to a tert-butoxycarbonyl-protected amino group. This protected amine functionality serves multiple purposes within the molecular architecture. The tert-butoxycarbonyl group provides steric bulk that influences the compound's conformational preferences and protects the amino functionality from unwanted reactions during synthetic procedures. The methylene spacer creates conformational flexibility while maintaining electronic communication between the aromatic system and the protected amine.

The boronic acid moiety itself consists of a boron atom bonded to two hydroxyl groups, creating a Lewis acidic center that readily participates in complexation reactions. The boron center adopts a trigonal planar geometry in its neutral state but can expand to tetrahedral coordination upon complexation with appropriate Lewis bases. This geometric flexibility represents a key feature that enables the diverse reactivity patterns observed with boronic acid compounds.

| Structural Feature | Position | Chemical Environment | Functional Significance |

|---|---|---|---|

| Boronic Acid Group | 1-position | Lewis acidic center | Cross-coupling reactivity |

| Free Amino Group | 5-position | Nucleophilic center | Hydrogen bonding, coordination |

| Protected Amino Group | 2-position via methylene | Sterically hindered | Synthetic protection |

| Methylene Linker | 2-position | Flexible spacer | Conformational mobility |

The distinguishing features of this compound extend beyond its individual functional groups to encompass the overall molecular architecture and electronic distribution. The combination of electron-donating amino groups and the electron-withdrawing boronic acid functionality creates a unique electronic environment that influences both the compound's physical properties and its chemical reactivity. The spatial arrangement of these functional groups enables selective interactions with specific molecular targets while maintaining the inherent reactivity associated with boronic acid derivatives.

Properties

IUPAC Name |

[5-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFWXUSZRNSYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168184 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-85-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-amino-2-boronophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Functionalization of the Aromatic Ring

The Boc-protected aminomethyl group is installed early in the synthesis to avoid interference during subsequent reactions. The nitro group at position 5 is retained until the final steps to prevent undesired interactions with reducing agents or catalysts.

Stepwise Synthetic Route

Synthesis of 2-Bromo-5-nitrobenzyl Bromide

The starting material, 2-bromo-5-nitrotoluene, is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation. This yields 2-bromo-5-nitrobenzyl bromide, a critical intermediate for subsequent amination.

Reaction Conditions

-

Reactants : 2-Bromo-5-nitrotoluene (1.0 equiv), NBS (1.1 equiv), AIBN (0.1 equiv)

-

Solvent : CCl₄

-

Temperature : 80°C, reflux

-

Time : 12–16 hours

-

Yield : 70–75%

Gabriel Synthesis to Install the Primary Amine

The benzyl bromide undergoes Gabriel synthesis to convert the bromide to a primary amine. Reaction with potassium phthalimide in DMF forms the phthalimide intermediate, which is hydrolyzed using hydrazine hydrate.

Reaction Conditions

-

Step 1 : 2-Bromo-5-nitrobenzyl bromide + K-phthalimide (1.2 equiv), DMF, 110°C, 4 hours

-

Step 2 : Phthalimide intermediate + NH₂NH₂·H₂O (2.0 equiv), ethanol, reflux, 6 hours

-

Yield : 85–90%

Boc Protection of the Aminomethyl Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions to prevent nitro group reduction.

Reaction Conditions

-

Reactants : 2-Bromo-5-nitrobenzylamine (1.0 equiv), Boc₂O (1.5 equiv), DMAP (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25°C, ambient

-

Time : 12 hours

-

Yield : 95%

Miyaura Borylation to Install the Boronic Acid

The bromine at position 2 is replaced with a boronic acid via palladium-catalyzed borylation. Bis(pinacolato)diboron (B₂Pin₂) serves as the boron source, with potassium acetate as the base.

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Reactants : 2-Bromo-5-nitrobenzyl-Boc-amine (1.0 equiv), B₂Pin₂ (1.5 equiv), KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 100°C, reflux

-

Time : 8–10 hours

-

Yield : 80–85%

Hydrolysis of the Boronic Ester

The boronic ester intermediate is hydrolyzed to the free boronic acid using hydrochloric acid.

Reaction Conditions

-

Reactants : Boronic ester (1.0 equiv), HCl (6 M, 5.0 equiv)

-

Solvent : THF/H₂O (3:1)

-

Temperature : 25°C, ambient

-

Time : 2 hours

-

Yield : 95%

Reduction of the Nitro Group to Amine

The nitro group at position 5 is reduced to an amine using catalytic transfer hydrogenation to avoid acidic conditions that could deprotect the Boc group.

Reaction Conditions

-

Catalyst : Pd/C (10 wt%)

-

Hydrogen Source : Ammonium formate (5.0 equiv)

-

Solvent : Ethanol

-

Temperature : 70°C

-

Time : 4 hours

-

Yield : 90%

Alternative Synthetic Strategies

Directed ortho-Metalation for Boronic Acid Installation

A directed ortho-metalation strategy using a temporary directing group (e.g., amide or sulfonamide) could position the boronic acid at position 2. Subsequent functionalization with the Boc-aminomethyl group might follow. However, this method requires precise control over regioselectivity.

Example Protocol

-

Directing Group : N,N-diethylamide

-

Metalation Agent : LDA (2.0 equiv), -78°C

-

Borylation : B(OMe)₃ (3.0 equiv), followed by H₂O₂ oxidation

Critical Analysis of Reaction Conditions

Protecting Group Stability

The Boc group remains stable under Miyaura borylation conditions (pH 7–9, 100°C) but is susceptible to cleavage by strong acids (e.g., TFA). This necessitates mild reducing agents for nitro group reduction, such as ammonium formate instead of H₂/Pd-C in acidic media.

Boronic Acid Compatibility

Boronic acids are prone to protodeboronation under acidic or basic conditions. The use of boronic esters (e.g., pinacol ester) during nitro reduction minimizes this risk.

Scalability and Industrial Considerations

Cost-Efficiency of Miyaura Borylation

Palladium catalysts and B₂Pin₂ contribute significantly to costs. Recycling Pd via supported catalysts (e.g., Pd on carbon) reduces expenses.

Purification Challenges

Chromatographic separation of intermediates is complicated by the polar nature of boronic acids. Crystallization or aqueous workups are preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-amino-2-(boc-amino)methyl)phenylboronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Deprotection: Trifluoroacetic acid, hydrochloric acid, and solvents like dichloromethane or methanol are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Deprotection: The major product is the free amine after removal of the BOC group.

Scientific Research Applications

Chemistry: 5-amino-2-(boc-amino)methyl)phenylboronic acid is used in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling .

Biology and Medicine: Boronic acids, in general, have been explored for their potential in medicinal chemistry, particularly as enzyme inhibitors. This compound could be investigated for similar applications, although specific studies on this compound are limited.

Industry: In the chemical industry, boronic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 5-amino-2-(boc-amino)methyl)phenylboronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the amino and BOC-protected amino groups, making it less versatile in certain synthetic applications.

4-Aminophenylboronic Acid: Contains an amino group but lacks the BOC protection and the specific substitution pattern of 5-amino-2-(boc-amino)methyl)phenylboronic acid.

Uniqueness: The presence of both an amino group and a BOC-protected amino group, along with the boronic acid functionality, makes this compound a unique and versatile compound for various synthetic applications.

Biological Activity

5-amino-2-(boc-amino)methyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, making them valuable in various therapeutic applications, including cancer treatment, antibacterial activity, and enzyme inhibition. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an amino group and a tert-butyloxycarbonyl (Boc) protective group. This structure is essential for its reactivity and interaction with biological targets.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect various biological processes. Specifically, this compound may interact with enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit proteasome activity, similar to other boronic acids like bortezomib, which is used in multiple myeloma treatment. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, promoting apoptosis in cancerous tissues .

- Receptor Modulation : It may modulate receptor functions by binding to specific sites on proteins, altering their activity and downstream signaling pathways .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies show that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal degradation pathways. For example, compounds like bortezomib have been shown to be effective against multiple myeloma through similar mechanisms .

- Antibacterial Properties : Boronic acids have demonstrated antibacterial activity by disrupting bacterial cell wall synthesis and function. The specific interactions of this compound with bacterial enzymes require further investigation but suggest potential utility in developing new antibiotics .

- Antiviral Activity : Some boronic acid derivatives have shown promise as antiviral agents by inhibiting viral replication through interactions with viral proteases. The potential of this compound in antiviral applications remains an area for future research .

Case Studies

Several case studies have explored the biological effects of boronic acids:

- Bortezomib in Cancer Therapy : Bortezomib is a well-studied boronic acid that inhibits the proteasome, leading to increased apoptosis in multiple myeloma cells. Its mechanism has been compared to that of this compound, suggesting similar pathways may be exploited for therapeutic purposes .

- Boronic Acid Derivatives as Antibacterial Agents : Research has shown that modifications on boronic acids can enhance their antibacterial properties. The structural characteristics of this compound may provide insights into developing more effective antibacterial agents .

- Fluorescent Sensors : Boronic acids are also being investigated for their ability to act as sensors for diols. The binding affinity and specificity of this compound for various sugars could lead to applications in biosensing technologies .

Comparative Analysis

A comparison of this compound with other boronic acids reveals its unique properties:

| Compound | Main Activity | Mechanism |

|---|---|---|

| Bortezomib | Anticancer | Proteasome inhibition |

| Vaborbactam | Antibacterial | β-lactamase inhibition |

| This compound | Potential anticancer/antibacterial | Enzyme inhibition/receptor modulation |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 5-amino-2-(Boc-amino)methyl)phenylboronic acid while minimizing boroxin formation?

- Methodological Answer :

- Stepwise Protection : Introduce the Boc (tert-butoxycarbonyl) group early to protect the amine functionality during synthesis. This prevents side reactions and stabilizes intermediates .

- Temperature Control : Avoid elevated temperatures during boronic acid synthesis to suppress boroxin (cyclic trimer) formation. Reactions should be conducted below 40°C with rigorous moisture exclusion .

- Catalytic Systems : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with optimized ligand systems (e.g., SPhos or XPhos) to enhance coupling efficiency while maintaining mild conditions .

Q. What purification strategies are effective for this compound given its sensitivity to silica gel?

- Methodological Answer :

- Alternative Chromatography : Replace silica gel chromatography with size-exclusion (gel permeation) chromatography to prevent irreversible adsorption of boronic acids .

- Crystallization : Leverage the compound’s solubility differences in polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) for recrystallization.

- Acidic Workup : Perform aqueous acid washes (pH 4–5) to protonate the amine and reduce boronic acid aggregation, followed by lyophilization for isolation .

Advanced Research Questions

Q. How does the Boc-protected amino group influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer :

- Steric Effects : The bulky Boc group reduces steric hindrance at the boronic acid site, enhancing transmetalation efficiency with aryl halides. However, electron-withdrawing effects from the Boc group may slightly reduce nucleophilicity .

- Deprotection Studies : Post-coupling Boc removal (e.g., using TFA/CH₂Cl₂) enables functionalization of the free amine for downstream applications (e.g., bioconjugation). Kinetic studies show >90% deprotection efficiency within 2 hours at 25°C .

Q. What computational models predict the tautomeric equilibria of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal that the boronic acid exists predominantly in the trigonal planar form in aprotic solvents (e.g., THF), while protic solvents (e.g., water) stabilize the tetrahedral boronate anion .

- Solvent Polarity : Solvent dielectric constants correlate with tautomer ratios. For example, in DMSO (ε = 47), ~70% of the compound adopts the boronate form, whereas in toluene (ε = 2.4), the trigonal planar form dominates (>95%) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Analysis :

- Ligand Variability : Conflicting catalytic outcomes may arise from ligand choice. For instance, Pd(OAc)₂ with SPhos achieves >80% yield in aryl chloride couplings, whereas XPhos requires higher temperatures for similar substrates .

- Substrate Purity : Impurities from incomplete Boc deprotection (e.g., residual TFA) can poison catalysts. Validate purity via ¹H NMR (absence of δ 1.4 ppm tert-butyl signals) before catalytic trials .

Structural and Mechanistic Insights

Q. What spectroscopic techniques are critical for characterizing the boronic acid/boronate equilibrium in aqueous systems?

- Methodological Answer :

- ¹¹B NMR : Directly monitors boron speciation. A sharp peak at δ 30 ppm indicates trigonal boronic acid, while δ 10 ppm corresponds to tetrahedral boronate .

- pH-Dependent UV-Vis : Absorbance shifts at 260–280 nm correlate with protonation states, enabling pKa determination (e.g., pKa ≈ 8.5 for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.